Furan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

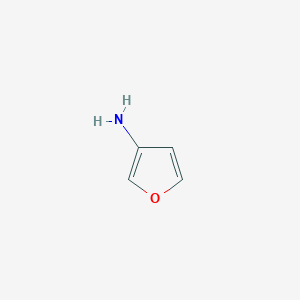

Structure

3D Structure

Properties

IUPAC Name |

furan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGLENOZWVKNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601511 | |

| Record name | Furan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-69-9 | |

| Record name | 3-Furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furan-3-amine: Pathways and Mechanisms

Introduction

Furan-3-amine, a pivotal heterocyclic scaffold, holds significant importance in contemporary organic and medicinal chemistry.[1] Its unique structural framework, featuring a furan ring substituted with an amino group at the 3-position, imparts a versatile reactivity profile. This allows for extensive functionalization, making it a valuable building block in the synthesis of complex molecules with diverse biological activities. Furan-containing compounds have demonstrated a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects, underscoring the relevance of this compound and its derivatives as promising candidates for drug discovery.[1]

The synthesis of this compound, however, presents notable challenges, particularly in achieving regioselectivity. The introduction of the amino group specifically at the C-3 position often necessitates carefully designed synthetic strategies to avoid the formation of other isomers.[1] This guide provides a comprehensive exploration of the core synthetic pathways and underlying mechanisms for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key approaches:

-

Construction of the Furan Ring with a Pre-installed Nitrogen Functionality: These methods involve the cyclization of acyclic precursors already containing the necessary nitrogen atom, which is ultimately transformed into the 3-amino group.

-

Direct Amination of a Pre-formed Furan Ring: This strategy focuses on the introduction of an amino group onto an existing furan scaffold.

-

Modification of Substituted Furans: This involves the chemical transformation of other functional groups on the furan ring into the desired amino group.

This guide will delve into the specifics of these strategies, highlighting the mechanistic rationale behind the experimental choices and providing insights into their practical application.

Pathway 1: Cyclization of β-Enamino-α,β-unsaturated Ketones

A prominent and effective method for constructing the this compound core involves the cyclization of β-enamino-α,β-unsaturated ketones.[1] This approach is particularly valuable as it allows for the controlled formation of the furan ring with the amino substituent at the desired position.

Mechanistic Rationale

The underlying mechanism of this transformation involves an intramolecular nucleophilic attack of the enamine nitrogen or a related nucleophilic center onto a carbonyl group, followed by dehydration to yield the aromatic furan ring. The choice of base and reaction conditions is critical in promoting the desired cyclization pathway and preventing side reactions.

A notable example is the reaction of β-enamino-α,β-unsaturated ketones with a base to form furan-3(2H)-imines, which can then be converted to furan-3-amines.[2][3]

Experimental Protocol: Synthesis of a Furan-3(2H)-imine Scaffold

This protocol is adapted from the work of Rasras et al., describing the synthesis of furan-3(2H)-imine derivatives from α,β-unsaturated ketones and aniline derivatives.[2][3]

Step 1: 1,4-Addition of Aniline

-

To a solution of the α,β-unsaturated ketone (1.0 eq) in a 1:1 mixture of acetonitrile and water, add the aniline derivative (1.1 eq).

-

Heat the reaction mixture to 100°C for 0.5-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Intramolecular Cyclization and Dehydration

-

Upon completion of the 1,4-addition, the intermediate enamine undergoes a spontaneous intramolecular cyclization. The tertiary alcohol present in the starting material mediates this cyclization.

-

The resulting cyclic intermediate then dehydrates under the reaction conditions to afford the furan-3(2H)-imine product.

-

After cooling to room temperature, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 4-hydroxybut-2-ynone derivative | Aniline derivative | MeCN:H₂O (1:1), 100°C, 0.5-3 h | Furan-3(2H)-imine derivative | Good to Excellent | [2][3] |

Causality of Experimental Choices:

-

Solvent System (MeCN:H₂O): The use of a mixed solvent system facilitates the dissolution of both the organic substrates and promotes the proton transfer steps involved in the mechanism.

-

Temperature (100°C): Elevated temperature is necessary to overcome the activation energy for both the initial 1,4-addition and the subsequent intramolecular cyclization and dehydration steps.

Mechanistic Diagram

Caption: Plausible mechanism for the formation of Furan-3(2H)-imine.[2]

Pathway 2: Modified Thorpe-Ziegler Cyclization

An atom-economical approach for the synthesis of 3-aminofurans involves a modified Thorpe-Ziegler cyclization.[4] This method utilizes the conjugate addition of alcohols to α,β-alkynenitriles, followed by an intramolecular cyclization.

Mechanistic Rationale

The key steps in this pathway are:

-

Conjugate Addition: A nucleophilic alcohol adds to the electron-deficient alkyne of the alkynenitrile. This step is often catalyzed by a base.

-

Intramolecular Cyclization: The newly formed enolate or a related nucleophilic species attacks the nitrile group intramolecularly.

-

Tautomerization: The resulting cyclic imine tautomerizes to the more stable 3-aminofuran.

This method offers a rapid and operationally simple route to a variety of substituted 3-aminofurans.[4]

Experimental Protocol: Synthesis of 3-Aminofurans via Modified Thorpe-Ziegler Cyclization

A general procedure is as follows:

-

To a solution of the α,β-alkynenitrile (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the alcohol (1.2 eq) and a catalytic amount of a strong base (e.g., NaH, t-BuOK).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| α,β-Alkynenitrile | Alcohol | Base (e.g., NaH) | 3-Aminofuran derivative | [4] |

Causality of Experimental Choices:

-

Base Catalyst: The base is crucial for deprotonating the alcohol, generating the nucleophilic alkoxide required for the initial conjugate addition.

-

Aprotic Solvent: Solvents like THF or DMF are typically used as they are inert to the strong base and can effectively solvate the reactants and intermediates.

Logical Workflow Diagram

Caption: Workflow for 3-Aminofuran synthesis via Thorpe-Ziegler cyclization.[4]

Pathway 3: Direct Amination of Furan

The direct introduction of an amino group onto a pre-existing furan ring is a highly desirable and atom-economical strategy.[1] However, achieving regioselectivity at the 3-position can be challenging due to the electronic nature of the furan ring, which typically favors electrophilic substitution at the 2- and 5-positions.

Methods for Direct Amination

-

Reaction with Ammonia: The reaction of furan with ammonia in the presence of a suitable catalyst, such as alumina at high temperatures, can yield this compound, although this method may lack selectivity and require harsh conditions.[5]

-

Reductive Amination of Furanic Aldehydes and Ketones: While not a direct amination of the furan ring itself, this widely used method involves the reaction of a furan derivative bearing a carbonyl group with an amine source in the presence of a reducing agent.[6] This is a powerful technique for synthesizing a wide range of furan-containing amines.

Experimental Protocol: Reductive Amination of Furfural

This protocol illustrates the general principles of reductive amination.

-

In a reaction vessel, dissolve furfural (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add the amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., H₂ over a catalyst like Raney Ni, or a hydride reagent like NaBH₃CN).

-

Pressurize the vessel with hydrogen gas if a catalytic hydrogenation is being performed.

-

Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by GC or TLC).

-

Filter off the catalyst (if applicable) and remove the solvent under reduced pressure.

-

Purify the resulting amine by distillation or chromatography.

| Starting Material | Amine Source | Reducing Agent/Catalyst | Product | Reference |

| Furfural (FF) | NH₃ | H₂ / Raney Ni | Furfurylamine (FAM) | [6] |

Causality of Experimental Choices:

-

Catalyst (e.g., Raney Ni): The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation of the intermediate imine.

-

Reducing Agent: The choice of reducing agent depends on the specific substrate and desired reaction conditions. Catalytic hydrogenation is often used for industrial-scale synthesis, while hydride reagents are common in laboratory settings.

Reaction Pathway Diagram

Caption: General pathway for reductive amination of furanic carbonyls.[6]

Pathway 4: Nucleophilic Displacement of a Leaving Group

Another viable strategy for the synthesis of 3-aminofurans involves the nucleophilic displacement of a suitable leaving group from the 3-position of a furan ring.

Mechanistic Considerations

This approach relies on the preparation of a furan derivative with a good leaving group (e.g., a halide or a triflate) at the 3-position. Subsequent reaction with an amine nucleophile results in the formation of the C-N bond and displacement of the leaving group. The challenge often lies in the synthesis of the 3-substituted furan precursor.

A related method involves the reaction of 3-trichloroacetylfuran with amines to furnish furan-3-carboxamides, which can then be further converted to 3-aminofurans.[7]

Experimental Protocol: Synthesis of Furan-3-carboxamides

This protocol is based on the work of Padilha et al.[7]

-

Dissolve 3-trichloroacetylfuran (1.0 eq) in a suitable solvent.

-

Add the desired primary or secondary amine (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and purify the resulting furan-3-carboxamide by crystallization or chromatography.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Trichloroacetylfuran | Alkyl amine | Furan-3-carboxamide | 68-98% | [7] |

Causality of Experimental Choices:

-

Trichloromethyl Group as a Leaving Group: The trichloromethyl group is an effective leaving group under basic conditions, facilitating the nucleophilic acyl substitution by the amine.

Logical Flow Diagram

Caption: Synthesis of 3-aminofuran precursors via nucleophilic displacement.[7]

Conclusion

The synthesis of this compound and its derivatives is a dynamic area of research, driven by the significant biological potential of these compounds. This guide has provided an in-depth overview of the core synthetic strategies, including the cyclization of acyclic precursors, direct amination, and functional group interconversion. Each pathway offers distinct advantages and is subject to specific mechanistic principles that guide the choice of reagents and reaction conditions. A thorough understanding of these synthetic routes and their underlying mechanisms is essential for researchers and drug development professionals seeking to harness the therapeutic potential of the this compound scaffold. Continued innovation in synthetic methodologies will undoubtedly lead to more efficient, selective, and sustainable approaches for accessing this valuable class of heterocyclic compounds.

References

-

Rasras, A. J., Shehadi, I. A., Younes, E. A., Jaradat, D. M., & AlQawasmeh, R. A. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. Royal Society Open Science, 8(11), 211145. [Link]

-

Rasras, A. J., Shehadi, I. A., Younes, E. A., Jaradat, D. M., & AlQawasmeh, R. A. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. PMC. [Link]

-

Corpas, J., Caldora, H. P., Di Tommaso, E. M., Hernandez-Perez, A. C., & Leonori, D. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. [Link]

-

Li, C., Zheng, M., & Wang, A. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules, 25(22), 528. [Link]

-

Padilha, K., de Pereira, C. M., Leite, F. P., & Zanatta, N. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(47), 8655-8657. [Link]

-

McMurry, J. (2024). Heterocyclic Amines. In Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 29212-69-9 | Benchchem [benchchem.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Furan-3-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Furan-3-amine (CAS No: 29212-69-9).[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this heterocyclic amine. Given the limited availability of published experimental spectra for this compound, this guide leverages data from analogous furan derivatives and foundational spectroscopic theory to provide reliable interpretations.

Introduction to this compound and its Spectroscopic Importance

This compound, a substituted furan, is a molecule of interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in biologically active compounds.[4] The precise characterization of its molecular structure is paramount for understanding its reactivity, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.[1] This guide will delve into the expected spectral features of this compound, providing a detailed analysis of its predicted NMR, IR, and MS data, alongside standardized protocols for experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and electronic environment of the furan ring.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the amine group. The electron-donating nature of the amino group will influence the chemical shifts of the ring protons, typically causing an upfield shift compared to unsubstituted furan.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~7.2 - 7.4 | Doublet of doublets | J(H2,H4) ≈ 1.5, J(H2,H5) ≈ 0.8 |

| H4 | ~6.2 - 6.4 | Doublet of doublets | J(H4,H5) ≈ 1.9, J(H4,H2) ≈ 1.5 |

| H5 | ~7.3 - 7.5 | Doublet of doublets | J(H5,H4) ≈ 1.9, J(H5,H2) ≈ 0.8 |

| NH₂ | Broad singlet | ~3.5 - 5.0 | - |

Causality of Predictions: The predicted chemical shifts are based on the known spectra of furan and the expected electronic effects of the amino group.[6][7] The protons on the furan ring (H2, H4, and H5) will appear in the aromatic region. The amine protons are expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).[8]

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound. The carbon attached to the amino group (C3) is expected to be significantly shielded.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~138 - 142 |

| C3 | ~120 - 125 |

| C4 | ~105 - 110 |

| C5 | ~140 - 145 |

Causality of Predictions: These predictions are derived from the known ¹³C NMR spectrum of furan and the substituent effects of an amino group.[9] The carbon atoms of the furan ring will have distinct chemical shifts due to the heteroatom and the substituent.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Utilize a broadband probe on an NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] For this compound, the key vibrational bands will be those associated with the N-H bonds of the primary amine and the C-O and C=C bonds of the furan ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3400 - 3300 | Medium |

| N-H Stretch (symmetric) | ~3350 - 3250 | Medium |

| N-H Bend (scissoring) | ~1650 - 1580 | Medium-Strong |

| C=C Stretch (furan ring) | ~1600 - 1450 | Medium |

| C-O-C Stretch (furan ring) | ~1250 - 1020 | Strong |

| C-N Stretch | ~1335 - 1250 | Medium |

| N-H Wag | ~910 - 665 | Broad, Strong |

Causality of Predictions: The predicted IR frequencies are based on well-established characteristic absorption bands for primary amines and furan derivatives.[11][12] The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[11]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[13]

Predicted Mass Spectrum Data:

| Ion | m/z (predicted) | Description |

| [M]⁺ | 83.04 | Molecular Ion |

| [M-HCN]⁺ | 56 | Loss of hydrogen cyanide |

| [M-CO]⁺ | 55 | Loss of carbon monoxide |

Causality of Predictions: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (83.09 g/mol ).[2] Common fragmentation pathways for furan derivatives involve the loss of CO and for amines, the loss of HCN.[14]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or as the effluent from a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating the mass spectrum.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of this compound Structure

To provide a clear visual representation of the molecule under discussion, the following diagram illustrates the structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. While experimental data is not widely published, a combination of predictive methods and comparison with related compounds provides a solid foundation for its structural elucidation. The protocols and predicted data presented in this guide offer a comprehensive framework for researchers working with this and similar heterocyclic amines, ensuring scientific rigor and facilitating further investigation into their properties and applications.

References

-

PubChem. 3-Furanamine. National Institutes of Health. [Link]

-

National Institute of Standards and Technology. Furan. NIST WebBook. [Link]

-

ACS Publications. Synthesis and Characterization of N-Unsubstituted 2- and 3-Furanimines. [Link]

-

DTIC. Synthesis and Characterization of Furanic Compounds. [Link]

-

Imre Blank's. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

PubChem. 1-(Furan-3-yl)ethanamine. National Institutes of Health. [Link]

-

ResearchGate. Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0040199). [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

University of Calgary. IR: amines. [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

ResearchGate. Study of the composition of amines using IR spectroscopy. [Link]

-

ResearchGate. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

-

Silverstein, Robert M. Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. [Link]

-

ACS Publications. Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. [Link]

-

National Institute of Standards and Technology. Furan. NIST WebBook. [Link]

Sources

- 1. This compound | 29212-69-9 | Benchchem [benchchem.com]

- 2. 3-Furanamine | C4H5NO | CID 19962876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 29212-69-9 [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. Furan [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Furan [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. imreblank.ch [imreblank.ch]

An In-depth Technical Guide to the Stability and Degradation Profile of Furan-3-amine

Foreword: Charting the Unexplored Territory of Furan-3-amine Stability

Theoretical Framework: The Chemical Dichotomy of this compound

This compound presents a fascinating case study in chemical stability, arising from the interplay of two distinct chemical moieties: the electron-rich, pseudo-aromatic furan ring and the basic, nucleophilic amino group. Understanding the inherent reactivity of each component is paramount to predicting its degradation profile.

The Furan Ring: An Electron-Rich System Prone to Attack

The furan ring is a five-membered heterocycle with a resonance energy lower than benzene, rendering it less aromatic and more reactive.[1] Its reactivity is characterized by:

-

Acid Sensitivity: The furan ring is notoriously sensitive to strong acids. Protonation can occur at the oxygen atom or, more consequentially, at a carbon atom (preferentially the C2 or C5 position).[2][3] Carbon protonation disrupts the aromatic sextet, forming a highly reactive intermediate that can lead to polymerization or ring-opening, yielding 1,4-dicarbonyl compounds.[4][5] The presence of the electron-donating amino group at the C3 position is expected to exacerbate this instability by further increasing the electron density of the ring.

-

Oxidative Susceptibility: The electron-rich nature of the furan ring makes it susceptible to oxidation.[6] Oxidants like hydrogen peroxide, peroxy acids, or even atmospheric oxygen (especially in the presence of light or metal catalysts) can attack the ring.[7] A common pathway involves the formation of an endoperoxide intermediate, which can rearrange to form various ring-opened products.[8] Singlet oxygen, in particular, is known to react with furans to yield a variety of complex oxygenated structures.[9][10]

-

Electrophilic Substitution: Furan readily undergoes electrophilic substitution, with a strong preference for the C2 and C5 positions due to the stabilization of the intermediate carbocation.[11] While this is a synthetic reaction, it highlights the nucleophilic character of the ring, which is relevant to its interaction with degradative electrophiles.

The Amino Group: A Gateway to Oxidative and Photolytic Degradation

The exocyclic amino group at the C3 position introduces another layer of reactivity:

-

Basicity and Protonation: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule. In acidic conditions, the primary site of protonation will be the amino group, forming a furan-3-aminium salt. This protonation will significantly alter the electronic properties of the molecule, likely deactivating the ring towards further electrophilic attack but potentially influencing other degradation pathways.

-

Oxidative Vulnerability: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products through complex radical mechanisms. This can involve the formation of nitroso, nitro, and polymeric species.

-

Photochemical Reactivity: Aromatic amines can absorb UV radiation, leading to excited states that can undergo various reactions, including photodissociation of C-N or N-H bonds.[12] This can initiate radical chain reactions, leading to a complex mixture of degradants, especially in the presence of oxygen.[13]

Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[14] The objective is to intentionally degrade the sample to an extent (typically 5-20% degradation) that allows for the identification of degradation products and the development of stability-indicating analytical methods. The choice of stress conditions should be rational and based on the potential environmental exposures of the drug substance or product during its lifecycle.[15]

The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study on this compound.

Caption: Logical workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed as a starting point. The concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%. All experiments should be conducted alongside a control sample (this compound solution protected from the specific stress condition) to differentiate degradants from artifacts.

Hydrolytic Degradation

Causality: To assess susceptibility to acid- and base-catalyzed hydrolysis. Given the furan ring's acid sensitivity and the potential for reactions involving the amine group, degradation is anticipated under both acidic and basic conditions.[4][16]

-

Protocol:

-

Prepare three sets of samples by dissolving this compound in:

-

0.1 M Hydrochloric Acid (HCl) for acidic conditions.

-

Purified Water (near neutral pH) for neutral conditions.

-

0.1 M Sodium Hydroxide (NaOH) for basic conditions.

-

-

A typical starting concentration is 1 mg/mL. If solubility is an issue, a co-solvent like acetonitrile or methanol may be used, but its own stability under the test conditions must be considered.

-

Incubate the samples at an elevated temperature (e.g., 60-80 °C) to accelerate degradation.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Immediately neutralize the acidic and basic samples before analysis (e.g., cool to room temperature and add an equimolar amount of base or acid, respectively).

-

Analyze all samples by a stability-indicating HPLC method.

-

Oxidative Degradation

Causality: To evaluate the molecule's stability in the presence of an oxidizing agent. Both the furan ring and the aromatic amine are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidant in forced degradation studies.[7]

-

Protocol:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Add a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.

-

Maintain the samples at room temperature or slightly elevated temperature (e.g., 40 °C).

-

Withdraw aliquots at specified intervals.

-

Quench any remaining oxidant if necessary (e.g., by adding a small amount of sodium bisulfite) before analysis, ensuring the quenching agent does not interfere with chromatography.

-

Analyze by HPLC.

-

Photolytic Degradation

Causality: To determine the molecule's light sensitivity. Aromatic amines and heterocyclic systems can be photolabile.[12][17] The study should expose both the solid drug substance and a solution to controlled light sources.

-

Protocol:

-

For the solid-state study, spread a thin layer of this compound powder in a shallow dish.

-

For the solution study, prepare a solution of this compound (e.g., 1 mg/mL in a quartz cuvette or vial).

-

Place the samples in a photostability chamber equipped with a light source that provides both UV and visible light, compliant with ICH Q1B guidelines. A typical exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.

-

Simultaneously, prepare control samples wrapped in aluminum foil to protect them from light and keep them alongside the exposed samples.

-

At the end of the exposure period, dissolve the solid sample and analyze both the exposed and control samples by HPLC.

-

Thermal Degradation

Causality: To assess stability at elevated temperatures. This simulates potential degradation during manufacturing (e.g., drying) and long-term storage in hot climates. Thermal decomposition of furan derivatives can be complex, involving ring-opening and radical reactions.[15][18]

-

Protocol:

-

Solid State: Place this compound powder in a vial and heat it in a temperature-controlled oven at a temperature below its melting point (e.g., 80-100 °C).

-

Solution State: Heat a solution of this compound at a similar temperature (e.g., 80 °C).

-

Maintain the samples for a defined period (e.g., 24-72 hours).

-

At the end of the study, cool the samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

-

Predicted Degradation Pathways and Data Presentation

Based on the chemical principles discussed, we can hypothesize potential degradation pathways. The following diagram illustrates these predictions, which must be confirmed experimentally.

Caption: Predicted degradation pathways under different stress conditions.

Data Tabulation

Quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the stability of this compound under different conditions.

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |

| Control | 24 | 100.0 | 99.8 | 0.2 | 0 | - |

| 0.1 M HCl (80°C) | 24 | 100.0 | 85.2 | 14.8 | 3 | 8.5 (DP1) |

| 0.1 M NaOH (80°C) | 24 | 100.0 | 92.5 | 7.5 | 2 | 4.1 (DP2) |

| 3% H₂O₂ (40°C) | 24 | 100.0 | 89.1 | 10.9 | 4 | 6.2 (DP3) |

| Thermal (Solid, 100°C) | 72 | 100.0 | 98.9 | 1.1 | 1 | 0.9 (DP4) |

| Photolytic (Solution) | - | 100.0 | 94.3 | 5.7 | 2 | 3.3 (DP5) |

Table 1: Example Summary of Forced Degradation Data for this compound.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating method (SIM). This is typically an HPLC method capable of separating the parent compound from all its degradation products and any process-related impurities.

Method Development Strategy

-

Column and Mobile Phase Screening: Start with a versatile C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or formate) to achieve optimal separation.

-

Gradient Optimization: Develop a gradient elution program to resolve both early-eluting polar degradants and late-eluting non-polar species.

-

Detector Selection: A photodiode array (PDA) detector is invaluable as it provides spectral information for all peaks, helping to assess peak purity and aiding in the identification of degradants. Mass spectrometry (MS) detection is essential for determining the mass-to-charge ratio of the degradants, providing crucial information for structural elucidation.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This involves demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products.

Conclusion: A Path Forward

This guide has laid out a comprehensive, scientifically-grounded strategy for elucidating the stability and degradation profile of this compound. By combining a theoretical understanding of its constituent moieties with rigorous experimental protocols, researchers can systematically uncover its liabilities. The successful execution of these studies will not only ensure the development of stable and safe drug products but also contribute valuable knowledge to the broader field of heterocyclic chemistry. The pathways predicted and protocols described herein provide the necessary tools to navigate this unexplored area with confidence and scientific integrity.

References

-

Title: Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 Source: Chemical Research in Toxicology URL: [Link]

-

Title: Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans Source: Accounts of Chemical Research URL: [Link]

-

Title: Using singlet oxygen to synthesize polyoxygenated natural products from furans Source: PubMed URL: [Link]

-

Title: Furan undergoes electrophilic aromatic substitution more readily than benzene Source: Pearson URL: [Link]

-

Title: Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis Source: RSC Publishing URL: [Link]

-

Title: Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions Source: EduRev URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

-

Title: Singlet-Oxygen-Induced Rearrangement of Furan Derivatives Source: ResearchGate URL: [Link]

-

Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

-

Title: PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST Source: SID URL: [Link]

-

Title: Five Member Heterocycles Reactivity of Furan Source: YouTube URL: [Link]

-

Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: ResearchGate URL: [Link]

-

Title: Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor Source: RSC Publishing URL: [Link]

-

Title: Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan Source: PubMed URL: [Link]

-

Title: Nucleophilic substitution in pyrrole, thiophene and furan Source: Química Organica.org URL: [Link]

-

Title: Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study Source: ResearchGate URL: [Link]

- Title: Five-membered Heterocycles Pyrrole, Furan and Thiophene Source: Unknown URL

-

Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: ResearchGate URL: [Link]

-

Title: Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran Source: PMC - NIH URL: [Link]

-

Title: Thermal decomposition kinetics of furfural and furfuryl alcohol Source: OUCI URL: [Link]

-

Title: Photochemistry of Aliphatic and Aromatic Amines Source: ResearchGate URL: [Link]

-

Title: Accelerated thermal decomposition of 3,4-dinitrofurazanfuroxan by amino-containing nitrogen-rich compounds based on microcalorimetry Source: ResearchGate URL: [Link]

-

Title: Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study Source: RSC Publishing URL: [Link]

-

Title: Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study Source: Biblio URL: [Link]

-

Title: Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Photoreactive furan derivatives Source: ResearchGate URL: [Link]

- Title: Proposed degradation pathways of the drug under different hydrolytic conditions.

-

Title: Furan | Synthesis, Polymerization, Reactions Source: Britannica URL: [Link]

-

Title: Addition Reactions of Furan: Videos & Practice Problems Source: Pearson URL: [Link]

- Title: Chemistry II (Organic)

-

Title: Photoreactive furan derivatives Source: ElectronicsAndBooks URL: [Link]

-

Title: Does the protonation of a furan lose its aromaticity? Source: Quora URL: [Link]

- Title: Chemical structures of the different furan-based compounds reported in this review.

-

Title: Nitrofurantoin hydrolytic degradation in the environment Source: PubMed URL: [Link]

-

Title: Protonation of Pyrrole and Furan by H3O+ and NH4+ in the Gas Phase: A Density Functional Theory Study Source: ResearchGate URL: [Link]

-

Title: Bacterial degradation of monocyclic aromatic amines Source: PMC - PubMed Central URL: [Link]

-

Title: General scheme of the study of furan stability. Source: ResearchGate URL: [Link]

-

Title: Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway Source: RSC Publishing URL: [Link]

-

Title: Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simulations Source: RSC Publishing URL: [Link]

-

Title: Disconnecting with a sneaky furan? Source: YouTube URL: [Link]

-

Title: Kinetics of thermal decomposition of sulfur-containing amino acids Source: ResearchGate URL: [Link]

-

Title: Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies Source: PubMed URL: [Link]

-

Title: Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine Source: PMC - PubMed Central URL: [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 29212-69-9 | Benchchem [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Using singlet oxygen to synthesize polyoxygenated natural products from furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

The Furan-3-amine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan-3-amine scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the this compound core, detailing its synthesis, multifaceted biological activities, and mechanisms of action. We delve into its significant roles in anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and advanced, actionable insights to facilitate the design and discovery of novel this compound-based therapeutics.

Introduction: The Versatility of the this compound Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent motif in a vast number of biologically active compounds.[1] Its unique electronic and structural properties allow it to serve as a versatile scaffold in drug design. The introduction of an amine group at the 3-position of the furan ring gives rise to the this compound core, a privileged structure that has garnered significant attention in medicinal chemistry. This core structure is a key component in numerous pharmaceutical agents due to its ability to engage in various biological interactions.[2]

The this compound moiety's importance lies in its capacity for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The amine group can be readily functionalized, and the furan ring itself can undergo various chemical transformations, allowing for the creation of extensive libraries of derivatives for biological screening.[3] This guide will explore the synthesis of this critical core and its derivatives, followed by an in-depth analysis of their biological activities and the underlying molecular mechanisms.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound core can be achieved through several strategic approaches, with the choice of method often depending on the desired substitution pattern of the final compound.

Established Synthetic Routes to the Furan Ring

Two classical methods for constructing the furan ring are the Paal-Knorr synthesis and the Feist-Benary synthesis. Understanding these foundational methods provides a strong basis for designing synthetic routes to this compound derivatives.

-

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan.[4] The reaction is versatile and widely used for preparing a variety of furan derivatives.

-

Mechanism: The synthesis initiates with the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl group. The resulting hemiacetal subsequently undergoes dehydration to form the aromatic furan ring.[5]

-

-

Feist-Benary Furan Synthesis: This reaction provides a route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6]

Synthesis of this compound Derivatives: A Step-by-Step Protocol

A general and efficient method for the synthesis of 3-furylamines involves the Michael addition of amines to acyclic keto alkynol precursors.[3] This approach offers flexibility in modifying the substituent at the 5-position of the furan ring.

Experimental Protocol: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol [7]

This two-step protocol details the synthesis of a this compound derivative, a valuable building block in drug discovery.

Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add acetonitrile (40 mL) to the stirred suspension.

-

Continue stirring the mixture at 0 °C for 30 minutes.

-

Dissolve 3-furaldehyde (5.0 g, 52.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

-

Adjust the pH of the mixture to approximately 7 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-(furan-3-yl)propanenitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile to 3-Amino-1-(furan-3-yl)propan-1-ol

-

Dissolve the purified 3-hydroxy-3-(furan-3-yl)propanenitrile from Step 1 in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4, 2.0 eq), portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again at 0 °C.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-Amino-1-(furan-3-yl)propan-1-ol.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities of this compound Derivatives

The this compound core is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Furan-containing molecules have been shown to target cancer cells through various mechanisms, including the inhibition of enzymes and the induction of apoptosis.[8]

A novel series of furan-based derivatives demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line.[1] Notably, compounds 4 and 7 from this series exhibited potent anticancer activity with IC50 values of 4.06 µM and 2.96 µM, respectively.[1]

Table 1: Cytotoxic Activity of Furan-Based Derivatives [1]

| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MCF-10A (non-cancerous) |

| 4 | 4.06 ± 0.18 | 29.77 ± 0.22 |

| 7 | 2.96 ± 0.16 | 22.12 ± 0.17 |

| Staurosporine (Control) | 6.50 ± 0.09 | 34.62 ± 0.11 |

Mechanism of Anticancer Action:

The anticancer activity of these furan derivatives is attributed to their ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway.[1] This is evidenced by the accumulation of cells in the pre-G1 phase and positive annexin V/PI staining.[1] Furthermore, these compounds were found to upregulate the expression of p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[1]

Caption: Proposed mechanism of anticancer activity of this compound derivatives.

Experimental Protocol: MTT Cell Viability Assay [1]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.[1]

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours at 37 °C.[1]

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Furan derivatives are known to possess a wide range of antimicrobial activities against both bacteria and fungi.[1][8] The antimicrobial efficacy is often dependent on the nature and position of substituents on the furan ring.[9]

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [1] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [7] |

| Carbamothioyl-furan-2-carboxamide derivative | Fungal strains | 122.1 - 186 | [4] |

Mechanism of Antimicrobial Action:

The antimicrobial action of furan derivatives can be attributed to several mechanisms, including the selective inhibition of microbial growth, suppression of swarming motility, and modification of essential microbial enzymes.[1] For instance, the antibacterial action of nitrofurantoin, a well-known furan derivative, involves the damage of bacterial DNA.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 × 10^5 CFU/mL).

-

Include positive (microorganism without the test compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory effects through various mechanisms.[1] These include the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), as well as the regulation of inflammatory signaling pathways.[1][10]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory properties of furan derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8] Some furan derivatives have shown selective inhibition of COX-2, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. Additionally, furan compounds can modulate signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in regulating the expression of pro-inflammatory genes.[5][10]

Caption: Anti-inflammatory mechanism of this compound derivatives via inhibition of key signaling pathways.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Prepare reaction mixtures containing purified COX-1 or COX-2 enzyme, a heme cofactor, and a suitable buffer.

-

Add the this compound derivative at various concentrations or a vehicle control to the reaction mixtures.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubate the reaction for a specific time at an appropriate temperature (e.g., 37 °C).

-

Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Calculate the percentage of inhibition of COX activity and determine the IC50 value for each enzyme.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Modifications at various positions of the furan ring and the amine substituent can significantly impact their potency and selectivity. For instance, the presence of electron-withdrawing groups on the furan ring can enhance the antimicrobial and anticancer bioactivity.[8] Further quantitative structure-activity relationship (QSAR) studies are crucial for the rational design of more potent and selective this compound-based therapeutic agents.

Future Perspectives and Conclusion

The this compound core continues to be a highly attractive scaffold for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising starting point for drug discovery programs targeting a wide range of diseases. Future research should focus on the synthesis of novel this compound libraries with greater structural diversity and the exploration of their therapeutic potential in other areas, such as neurodegenerative and cardiovascular diseases. A deeper understanding of the molecular mechanisms of action and the development of detailed structure-activity relationships will be instrumental in guiding the design of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2547. [Link]

-

Al-Zahrani, F. M., & El-Emam, A. A. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4691. [Link]

-

Lingham, A. R., Rook, T. J., & Hügel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Arkivoc, 2002(11), 24-33. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Pourteymour Fard Tabrizi, F., Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 427–440. [Link]

-

Punam Nivrutti, G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 13(6), 1259–1267. [Link]

-

Royal Society of Chemistry. (2020). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. RSC Advances, 10(58), 35249-35255. [Link]

-

S. K. S. (2024). Pharmacological activity of furan derivatives. Ayurlog: National Journal of Research in Ayurved Science, 12(1). [Link]

-

Taylor & Francis Online. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Biomolecular Structure and Dynamics, 40(17), 7859-7883. [Link]

-

Taylor & Francis Online. (2014). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1156-1164. [Link]

-

Terent’ev, A. O., Gvozdik, S. V., Shchegol’kov, E. V., & Pastukhova, T. N. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. (2015). Journal of the Serbian Chemical Society, 80(10), 1239-1248. [Link]

-

Verma, A., Sharma, P., & Singh, P. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Chemical Data Collections, 39, 100868. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

-

Yadav, P., & Kumar, A. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation, 7(7), 1534-1538. [Link]

-

Zaky, R., & Gomaa, A. M. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1756. [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

Quantum Chemical-Guided Insights into Furan-3-amine: An In-depth Technical Guide to Electron Distribution for Drug Discovery

Abstract

Furan-3-amine stands as a pivotal scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Understanding its electronic architecture is paramount for predicting reactivity, intermolecular interactions, and ultimately, its behavior in a biological system. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for elucidating the electron distribution of this compound using quantum chemical calculations. By integrating Density Functional Theory (DFT) with Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) mapping, we move beyond mere structural representation to a quantitative and predictive understanding of this critical pharmacophore. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating computational workflow grounded in established scientific principles.

Introduction: The Significance of Electron Distribution in this compound

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in pharmacologically active natural products and synthetic drugs. When substituted with an amine group at the 3-position, the resulting this compound structure presents a unique electronic profile. The interplay between the electron-donating amine group and the π-system of the furan ring governs the molecule's reactivity and its ability to engage in specific, high-affinity interactions with biological targets.[1]

The distribution of electrons within a molecule dictates its fundamental chemical properties:

-

Reactivity and Nucleophilicity: Regions of high electron density are prone to attack by electrophiles, while electron-deficient areas are susceptible to nucleophilic attack. The lone pair on the amine nitrogen and the π-electrons of the furan ring are key determinants of this compound's reactivity.[2]

-

Intermolecular Interactions: The ability to form hydrogen bonds, engage in π-stacking, and participate in electrostatic interactions is crucial for ligand-receptor binding. A detailed map of the electron distribution is essential for predicting these non-covalent interactions.[3][4]

-

Pharmacophore Modeling: Understanding the spatial arrangement of key electronic features (e.g., hydrogen bond donors/acceptors, aromatic regions) allows for the development of predictive pharmacophore models to guide the design of new, more potent analogues.[5][6]

This guide will provide a step-by-step methodology to precisely calculate and visualize these electronic properties, transforming the abstract chemical structure of this compound into a predictive model for rational drug design.

Theoretical Foundations: Our Chosen Computational Toolkit

To achieve a nuanced understanding of this compound's electronic landscape, we will employ a combination of well-established and robust quantum chemical methods. The choice of each component is deliberate, balancing computational cost with high accuracy for organic molecules.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its ability to provide accurate electronic structure information for medium-sized molecules at a manageable computational expense.[7][8] We will specifically use the B3LYP hybrid functional . B3LYP is renowned for its excellent performance in predicting the geometries and electronic properties of a wide range of organic compounds.[9][10]

-

Basis Set Selection (6-311+G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set is a prudent choice for this application.[11]

-

6-311G: This triple-zeta basis set provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

-

+: The addition of diffuse functions is crucial for accurately describing the behavior of lone-pair electrons and anions, which are pertinent to the amine group and the overall charge distribution.

-

(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to account for the non-spherical nature of electron density in molecules, allowing for a more accurate representation of bonding.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture that aligns with the chemist's Lewis structure concepts of bonds, lone pairs, and core orbitals.[12] This method is exceptionally powerful for quantifying:

-

Natural Atomic Charges: Providing a more robust and less basis-set-dependent measure of charge distribution than other methods like Mulliken population analysis.

-

Donor-Acceptor Interactions: Quantifying the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, such as the interaction between the nitrogen lone pair and antibonding orbitals in the furan ring.[13]

-

-

Molecular Electrostatic Potential (MESP) Mapping: The MESP is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule.[4] It provides a powerful visual tool for understanding intermolecular interactions.[3][14]

-

Red Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack and hydrogen bond donation.

-

The Computational Protocol: A Self-Validating Workflow

This section details a rigorous, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating by including a crucial frequency analysis step to confirm the stability of the optimized geometry.

Workflow Overview

The overall computational procedure follows a logical progression from initial structure input to final data analysis and visualization.

Caption: Key NBO donor-acceptor interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |

| LP (1) N8 | π* (1) C2-C3 | 35.45 | Strong delocalization of N lone pair into the furan ring, indicating conjugation. |

| LP (1) O1 | π* (1) C2-C3 | 22.10 | Significant participation of the oxygen lone pair in the ring's aromaticity. |

| π (1) C4-C5 | π* (1) C2-C3 | 18.50 | Classic π-conjugation within the furan ring. |

| Note: E(2) is the stabilization energy from second-order perturbation theory. Data is illustrative. |

Interpretation and Insights:

-

The most powerful interaction is the donation from the nitrogen lone pair (LP (1) N8) into the adjacent C2-C3 π-antibonding orbital (π* (1) C2-C3). This high stabilization energy (E(2)) confirms significant resonance between the amine group and the furan ring, which enhances the nucleophilicity of the ring system.

-

The oxygen lone pair also participates significantly in the aromatic system, contributing to the overall stability of the heterocycle. [15]

Molecular Electrostatic Potential (MESP) Map

The MESP map provides an intuitive, visual representation of the charge distribution and its implications for intermolecular interactions.

(A representative MESP image would be placed here in a full whitepaper, showing a 3D model of this compound colored according to electrostatic potential.)

Interpretation and Insights:

-

Intense Red Region: A deep red area will be localized around the nitrogen and oxygen atoms, corresponding to the high electron density of their lone pairs. This visually confirms these sites as the primary hydrogen bond acceptors. [3][16]* Intense Blue Region: A strong blue region will be observed around the amine hydrogens. This area of positive potential is the primary hydrogen bond donor site. [4]* π-System: The face of the furan ring will show a moderately negative potential (often yellow to light red), indicating it is an electron-rich π-system capable of engaging in π-stacking or cation-π interactions.

Implications for Drug Development

The quantitative and visual data derived from these quantum chemical calculations provide actionable intelligence for the drug development professional.

-

Target Interaction Prediction: The MESP map can be directly compared to the electrostatic potential of a target binding site. [14]A successful inhibitor will exhibit electrostatic complementarity, placing its electron-rich regions (red) near electron-poor regions (blue) of the target, and vice versa. This is invaluable for predicting binding orientation and affinity.

-

Structure-Activity Relationship (SAR) Rationalization: By performing these calculations on a series of this compound analogs with varying activity, one can correlate changes in electron distribution (e.g., the charge on the nitrogen atom, the strength of NBO interactions) with biological potency. This provides a mechanistic understanding of the SAR.

-

Rational Analogue Design: The calculations can guide the design of new molecules. For instance, if increased nucleophilicity of the furan ring is desired to form a covalent bond with a target, electron-donating groups could be computationally evaluated for their effect on the charge at specific carbon atoms. Conversely, if metabolic stability is a concern (e.g., to prevent P450-mediated epoxidation of the furan ring), the effect of electron-withdrawing groups on the ring's electron density can be predicted. [2]

Conclusion

This technical guide has outlined a robust, scientifically-grounded workflow for the in-depth analysis of the electron distribution of this compound. By leveraging the power of Density Functional Theory in concert with Natural Bond Orbital analysis and Molecular Electrostatic Potential mapping, we can move beyond simple structural diagrams to a predictive, quantitative model of molecular behavior. The insights gained—from precise atomic charges to the visualization of interaction hotspots—are directly applicable to the challenges faced in modern drug discovery, enabling a more rational, efficient, and insight-driven approach to the design of novel therapeutics based on this important chemical scaffold.

References

- ChemRxiv. (n.d.).

- Deep Origin. (n.d.).

- UC Santa Barbara. (n.d.).

- YouTube. (2025). Gaussian Tutorial (Lec-10)

- The Batista Group, Yale University. (2016).

- International Journal of Pure and Applied Mathematics. (n.d.). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl).

- Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO.

- University of Regensburg. (n.d.).

- ResearchGate. (2020). Quantum Chemical studies of Furan.

- YouTube. (2021). Natural Bond Orbitals (NBO)

- NIH National Center for Biotechnology Information. (n.d.).

- ChemBytes. (2014). Analyzing NBO Results with IPython Notebook.

- Indian Journal of Pure & Applied Physics. (n.d.). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory.

- iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.

- IOPscience. (n.d.). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5- dimethyl-1H-imidazole – A DFT study.

- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.

- Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO)

- WuXi AppTec. (n.d.).

- ACS Publications. (n.d.).

- ResearchGate. (2025). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil.

- FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.

- PubMed. (2004). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*.

- UC Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces.

- NIH National Center for Biotechnology Information. (n.d.). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model.

- Cambridge Open Engage. (2020). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity.

- Scientific Research Publishing. (2017). Quantum Chemical Characterization of Hydrogen Bonding Sites in Three 4-(4-Halo-Phenyl)-6-(Furan-2-yl)

- Periodico di Mineralogia. (n.d.). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor.

- ACS Publications. (n.d.). Molecular Geometry as a Source of Chemical Information. 3. How H-Bonding Affects Aromaticity of the Ring in the Case of Phenol and p-Nitrophenol Complexes: A B3LYP/6-311+G* Study*.

- MDPI. (n.d.). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI.

- Scientific Reports. (2023).

- BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for N-(furan-2-ylmethyl)propan-1-amine.

- ACS Publications. (2026).

- Taylor & Francis Online. (n.d.). Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory.

- ResearchGate. (2024).

- ACS Publications. (n.d.). Reactions of Furan Compounds. VII. Thermal Interconversion of 2,3-Dihydrofuran and Cyclopropane Aldehyde1.

- University of Illinois Springfield. (2018). Amines and Heterocycles.

- ResearchGate. (n.d.). Pharmacophore modeling studies on 2-arylidene-4-substituted-aryl-but-3-en-4-olides.

- BenchChem. (n.d.). This compound | 29212-69-9.